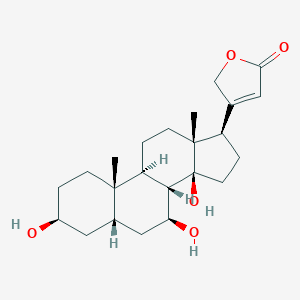

7-beta-Hydroxydigitoxigenin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-beta-Hydroxydigitoxigenin is a cardiac glycoside, which is a class of compounds that have been used for centuries to treat heart failure and arrhythmias. This compound has been found to have potent effects on the heart, including increasing contractility and slowing the heart rate. In recent years, there has been a growing interest in the use of 7-beta-Hydroxydigitoxigenin in scientific research, due to its potential as a tool for studying the mechanisms of cardiac function.

Wirkmechanismus

The mechanism of action of 7-beta-Hydroxydigitoxigenin is complex and involves several different pathways. One of the primary mechanisms of action is the inhibition of the sodium-potassium ATPase pump, which is responsible for maintaining the ion balance in cardiac cells. By inhibiting this pump, 7-beta-Hydroxydigitoxigenin can increase the intracellular concentration of calcium, which in turn leads to an increase in contractility. Additionally, this compound has been found to have effects on other ion channels in the heart, including the L-type calcium channel and the potassium channel.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 7-beta-Hydroxydigitoxigenin are primarily related to its effects on cardiac function. This compound has been found to increase the force of contraction of cardiac muscle cells, which can lead to an increase in cardiac output. Additionally, it has been found to slow the heart rate, which can be beneficial in certain cases of arrhythmia. However, 7-beta-Hydroxydigitoxigenin can also have negative effects on cardiac function, particularly if used at high doses. These effects can include arrhythmias, as well as an increase in the risk of sudden cardiac death.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 7-beta-Hydroxydigitoxigenin in lab experiments has several advantages, including its potent effects on cardiac function and its ability to provide insights into the mechanisms of cardiac glycosides. Additionally, this compound is relatively easy to obtain and can be synthesized in the lab. However, there are also several limitations to the use of 7-beta-Hydroxydigitoxigenin in lab experiments. One of the primary limitations is its potential for toxicity, particularly if used at high doses. Additionally, this compound can be difficult to work with due to its complex synthesis and its tendency to degrade over time.

Zukünftige Richtungen

There are several future directions for research on 7-beta-Hydroxydigitoxigenin. One potential area of research is the development of new cardiac glycosides that have improved efficacy and fewer side effects. Additionally, there is a need for further research on the mechanisms of action of 7-beta-Hydroxydigitoxigenin, particularly in relation to its effects on ion channels in the heart. Finally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of heart failure and arrhythmias.

Synthesemethoden

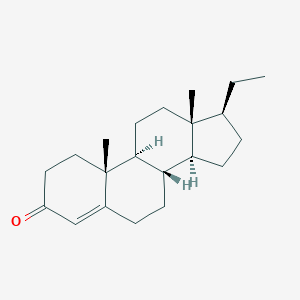

The synthesis of 7-beta-Hydroxydigitoxigenin is a complex process that involves several steps. The starting material for the synthesis is digitoxigenin, which is a steroid molecule that is found in certain plants. The first step in the synthesis involves the conversion of digitoxigenin to a more reactive intermediate, which can then be used to form the final product. This intermediate is then treated with a series of reagents to produce 7-beta-Hydroxydigitoxigenin.

Wissenschaftliche Forschungsanwendungen

7-beta-Hydroxydigitoxigenin has been used in a variety of scientific research applications, particularly in studies of cardiac function. One of the primary uses of this compound is in the study of the mechanisms of cardiac contractility. It has been found to increase the force of contraction of cardiac muscle cells, which can help researchers to better understand the underlying mechanisms of heart function. Additionally, 7-beta-Hydroxydigitoxigenin has been used in studies of the effects of cardiac glycosides on ion channels in the heart, which can provide valuable insights into the mechanisms of arrhythmias.

Eigenschaften

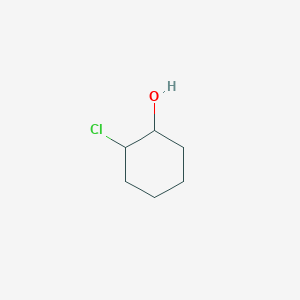

CAS-Nummer |

1173-21-3 |

|---|---|

Produktname |

7-beta-Hydroxydigitoxigenin |

Molekularformel |

C23H34O5 |

Molekulargewicht |

390.5 g/mol |

IUPAC-Name |

3-[(3S,5S,7S,8S,9S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O5/c1-21-6-3-15(24)10-14(21)11-18(25)20-17(21)4-7-22(2)16(5-8-23(20,22)27)13-9-19(26)28-12-13/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17-,18-,20-,21-,22+,23-/m0/s1 |

InChI-Schlüssel |

JDQWKADNJIUBND-ANHVKYHNSA-N |

Isomerische SMILES |

C[C@]12CC[C@@H](C[C@H]1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |

SMILES |

CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |

Kanonische SMILES |

CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |

Synonyme |

3β,7β,14-Trihydroxy-5β-card-20(22)-enolide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)